![molecular formula C21H17F3N2O2 B2719811 N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-63-8](/img/structure/B2719811.png)
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Description
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide exhibits significant anticancer properties. It functions as an isotype-selective histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This inhibition blocks cancer cell proliferation and induces several cellular responses such as histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. These mechanisms contribute to its potential as an anticancer drug (Zhou et al., 2008).
Analytical Chemistry
In the realm of analytical chemistry, the compound has been used in nonaqueous capillary electrophoretic separation. It's applied in the separation and analysis of imatinib mesylate and related substances, demonstrating its utility in quality control and substance identification (Ye et al., 2012).
Synthetic Organic Chemistry
The compound is significant in synthetic organic chemistry. It is involved in the synthesis of various complex molecules. For example, its reactions with nitriles lead to the formation of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, demonstrating its versatility in organic synthesis (Davis et al., 1992).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their antidepressant and nootropic activities. These derivatives exhibit dose-dependent antidepressant and nootropic effects, indicating the potential of this scaffold in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Material Science
In material science, modifications of the compound's structure, such as methylation of the pyridine moiety, have been explored to enhance its analgesic properties. This research contributes to understanding how chemical modifications can optimize biological properties (Ukrainets et al., 2015).
properties
IUPAC Name |
N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-25(17-6-3-2-4-7-17)19(27)18-8-5-13-26(20(18)28)14-15-9-11-16(12-10-15)21(22,23)24/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKADTJWVMBLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide |
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